
(Fmoc-Cys-OtBu)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fmoc-Cys-OtBu)2 is a useful research compound. Its molecular formula is C44H48N2O8S2 and its molecular weight is 797.01. The purity is usually 95%.
BenchChem offers high-quality (Fmoc-Cys-OtBu)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Fmoc-Cys-OtBu)2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de protéomique
“(Fmoc-Cys-OtBu)2” est un dérivé de la cystéine protégé par Fmoc qui est potentiellement utile pour les études de protéomique {svg_1}. La cystéine est un acide aminé polyvalent impliqué dans de nombreux processus biologiques, y compris la formation de ponts disulfures, qui sont un élément essentiel de la structure des protéines {svg_2}.
Techniques de synthèse peptidique en phase solide
Ce composé a été utilisé dans la synthèse de lanthionines à protection orthogonale {svg_3}. Il a été utilisé dans le développement d'une stratégie d'ancrage de chaîne latérale pour la synthèse peptidique en phase solide (SPPS) d'acides peptidiques avec une cystéine en position C-terminale {svg_4}.
Édition de gènes
“(Fmoc-Cys-OtBu)2” a des applications dans l'édition de gènes {svg_5}. Cependant, les détails de son rôle et de son mécanisme dans ce domaine ne sont pas clairement mentionnés dans la source {svg_6}.
Fabrication de nanomatériaux
Une étude a montré l'utilisation de “(Fmoc-Cys-OtBu)2” dans la fabrication de structures en forme de nanobowls (NB) {svg_7}. Cela a été réalisé grâce à un auto-assemblage supramoléculaire activé par microfluidique à flux continu {svg_8}.
Systèmes de délivrance de médicaments sensibles au pH
Les structures en forme de nanobowls fabriquées à l'aide de “(Fmoc-Cys-OtBu)2” ont été ensuite insérées dans une enveloppe vésiculaire, formant des NB-shells {svg_9}. Ces NB-shells ont la capacité de régler activement l'ouverture et la fermeture de leurs pores de surface en réponse à un changement de pH environnemental {svg_10}. Cela en fait des candidats potentiels pour des systèmes de délivrance de médicaments anticancéreux commutables par le pH à la demande {svg_11}.
Délivrance de médicaments anticancéreux
Les NB-shells ont été chargées de doxorubicine (Dox), un médicament anticancéreux, avec un rendement d'encapsulation de 42 % {svg_12}. Les NB-shells chargées de Dox ont présenté une efficacité accrue dans les cellules gliomateuses C6 {svg_13}. Lorsqu'elles ont été testées dans un modèle animal de glioblastome, les nanoformulations ont démontré une retardation significativement plus élevée de la croissance tumorale par rapport au Dox libre {svg_14}.
Mécanisme D'action
Target of Action
(Fmoc-Cys-OtBu)2, also known as a cystine dipeptide linked through an oxidized disulfide bond , is primarily used in the synthesis of peptides and proteins . The primary targets of this compound are the cysteine residues in these peptides and proteins .
Mode of Action
The compound interacts with its targets by incorporating cysteine residues followed by oxidation of the thiol functions yielding disulfides . This process is often referred to as “folding” and helps to stabilize the biologically active conformation of peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. Specifically, it plays a crucial role in the formation of disulfide bridges, which are essential for stabilizing the tertiary structure of these biomolecules .
Result of Action
The result of the action of (Fmoc-Cys-OtBu)2 is the formation of disulfide bridges in peptides and proteins. These bridges are critical for maintaining the stability and functionality of these biomolecules .
Action Environment
The action of (Fmoc-Cys-OtBu)2 can be influenced by various environmental factors. For instance, the compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . Moreover, the choice of solvents can significantly impact the synthesis process . Therefore, careful consideration of these factors is essential for optimizing the efficacy and stability of (Fmoc-Cys-OtBu)2 in peptide and protein synthesis.
Analyse Biochimique
Biochemical Properties
(Fmoc-Cys-OtBu)2 plays a significant role in biochemical reactions, particularly in the formation of disulfide bonds. These bonds are essential for the structural integrity of proteins. The compound interacts with various enzymes and proteins, including oxidoreductases and thiol-disulfide exchange proteins, facilitating the formation and rearrangement of disulfide bonds. This interaction is crucial for the proper folding and stability of proteins .
Cellular Effects
(Fmoc-Cys-OtBu)2 influences various cellular processes by affecting the formation of disulfide bonds in proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of disulfide bonds can alter the conformation of signaling proteins, thereby modulating their activity and downstream signaling events. Additionally, (Fmoc-Cys-OtBu)2 can influence the expression of genes involved in oxidative stress responses and protein folding .
Molecular Mechanism
At the molecular level, (Fmoc-Cys-OtBu)2 exerts its effects through the formation of disulfide bonds. The compound can bind to thiol groups on cysteine residues in proteins, leading to the formation of disulfide bonds. This process can either stabilize the protein structure or facilitate the formation of active protein complexes. Additionally, (Fmoc-Cys-OtBu)2 can act as an inhibitor or activator of enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Fmoc-Cys-OtBu)2 can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that (Fmoc-Cys-OtBu)2 can have sustained effects on cellular function, particularly in maintaining protein stability and function through disulfide bond formation .
Dosage Effects in Animal Models
The effects of (Fmoc-Cys-OtBu)2 vary with different dosages in animal models. At low doses, the compound can effectively promote disulfide bond formation without causing significant toxicity. At high doses, (Fmoc-Cys-OtBu)2 can lead to adverse effects, including oxidative stress and disruption of cellular redox balance. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
(Fmoc-Cys-OtBu)2 is involved in metabolic pathways related to redox reactions and protein folding. The compound interacts with enzymes such as protein disulfide isomerase and thioredoxin, which play key roles in the formation and rearrangement of disulfide bonds. These interactions can influence metabolic flux and the levels of various metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, (Fmoc-Cys-OtBu)2 is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and localized to regions where disulfide bond formation is required. This targeted distribution ensures that (Fmoc-Cys-OtBu)2 exerts its effects precisely where needed .
Subcellular Localization
(Fmoc-Cys-OtBu)2 is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where disulfide bond formation is critical. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments. This subcellular localization ensures that (Fmoc-Cys-OtBu)2 can effectively participate in protein folding and redox reactions .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNHOFZFYLKLF-UWXQCODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
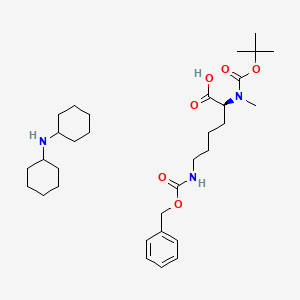
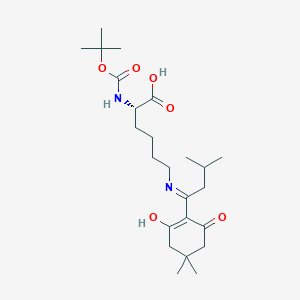
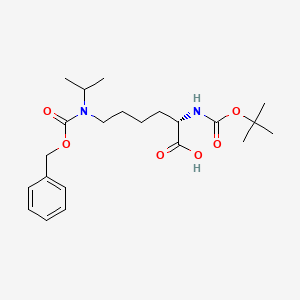
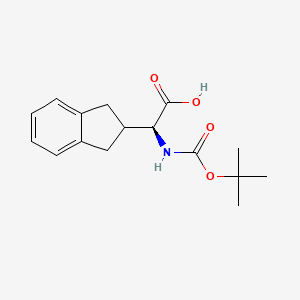
![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

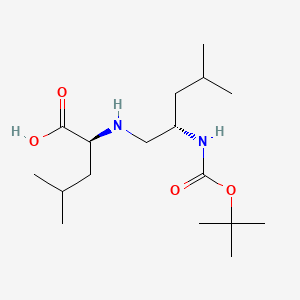
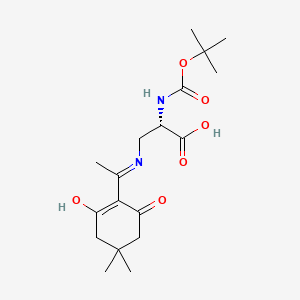
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)





